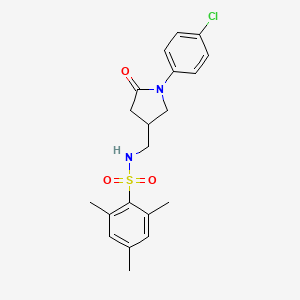

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.

BenchChem offers high-quality N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

This compound has potential applications in asymmetric synthesis . Asymmetric synthesis is crucial for creating compounds with specific chirality, a property important in many drugs and biologically active molecules. The chiral center in this compound could be used to induce chirality in other molecules, making it a valuable intermediate in the synthesis of enantiomerically pure substances .

Electrophilic Cyanation

The related structure of the compound suggests its use in electrophilic cyanation reactions. These reactions are important for introducing a cyanide group into molecules, which can then be transformed into a variety of functional groups, such as carboxylic acids, amines, and amides. This process is valuable in the synthesis of pharmaceuticals and agrochemicals .

Antiviral Activity

Sulfonamide derivatives, which are structurally similar to the compound , have been shown to possess antiviral activity . This suggests that our compound could be explored for its efficacy against viruses, contributing to the development of new antiviral drugs .

Antibiotic Revolution

The sulfonamide group in the compound is reminiscent of sulfonamide drugs, which revolutionized antibiotics. This implies that the compound could be investigated for its antibacterial properties , potentially leading to the discovery of new antibiotics .

Agricultural Applications

Given the biological activity of similar sulfonamide derivatives, this compound could have applications in agriculture. It might be used to develop new pesticides or herbicides , providing a chemical basis for protecting crops against pests and diseases .

Advanced Intermediate for Nitrogen-Rich Molecules

Cyanamides are building blocks for nitrogen-rich molecules, which are important in various fields, including pharmaceuticals and materials science. The compound could serve as an advanced intermediate for constructing such molecules, due to the presence of the cyanamide moiety .

Wirkmechanismus

Target of Action

The compound’s primary targets are Botrytis cinerea and Alternaria alternata , which are major plant pathogens . These pathogens are responsible for various plant diseases, affecting the health and yield of crops.

Mode of Action

The compound acts by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain, causing severe disruption of essential cellular biochemical processes, which results in the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain . By inhibiting this pathway, the compound disrupts the production of energy-rich ATP, which is crucial for supporting a range of essential processes in the fungal cell . This leads to the cessation of fungal growth and eventually the death of the pathogen.

Pharmacokinetics

Similar compounds have been shown to be absorbed to some extent after oral administration, with the majority of the dose being eliminated in the feces .

Result of Action

The result of the compound’s action is the effective control of major plant pathogens, including Botrytis cinerea and Alternaria alternata . This leads to healthier plants and improved crop yields.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the pathogen and its resistance to the compound Additionally, environmental conditions such as temperature, humidity, and pH can affect the stability and activity of the compound

Eigenschaften

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHMXMNRMKGYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)

![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)